molecular formula C10H8BrNO2 B8222224 Methyl 2-bromo-4-cyanophenylacetate

Methyl 2-bromo-4-cyanophenylacetate

Cat. No.: B8222224
M. Wt: 254.08 g/mol
InChI Key: MXDGLOYYPSSNDH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyanophenylacetate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a cyano group at the 4-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyanophenylacetate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyanophenylacetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyanophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-4-cyanophenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a precursor in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyanophenylacetate depends on its specific application and the target molecule it interacts withThe cyano group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-cyanophenylacetate is unique due to the presence of both bromine and cyano substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications. The cyano group enhances the compound’s electrophilicity, while the bromine atom provides a site for nucleophilic substitution, enabling the synthesis of a wide range of derivatives .

Properties

IUPAC Name

methyl 2-(2-bromo-4-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGLOYYPSSNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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